molecular formula C11H14N2O2 B1518679 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one CAS No. 1019498-71-5

1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one

Cat. No.: B1518679
CAS No.: 1019498-71-5
M. Wt: 206.24 g/mol
InChI Key: MDFVNMKJYSVPRH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Validation

The compound this compound follows the IUPAC (International Union of Pure and Applied Chemistry) nomenclature system, which systematically names chemical compounds based on their structure. The name deconstructs into several components that describe the molecular arrangement: "1-(5-amino-2,3-dihydro-1H-indol-1-yl)" refers to the substituted indoline group, while "2-methoxyethan-1-one" describes the methoxyacetyl moiety attached to the nitrogen of the indoline ring.

The structural validation of this compound can be confirmed through several chemical identifiers. The SMILES (Simplified Molecular-Input Line-Entry System) notation provides a linear representation of the molecular structure: "COCC(=O)N1CCc2c1ccc(c2)N". This notation encodes the arrangement of atoms and bonds, where "COCC(=O)" represents the methoxyacetyl group, "N1CCc2c1" indicates the nitrogen and adjacent carbon chain of the indoline structure, and "ccc(c2)N" represents the aromatic portion with the amino substituent.

For more comprehensive structural validation, the InChI (International Chemical Identifier) provides a standardized method to represent the chemical structure:

InChI=1S/C11H14N2O2/c1-15-7-11(14)13-5-4-8-6-9(12)2-3-10(8)13/h2-3,6H,4-5,7,12H2,1H3

The corresponding InChIKey, a condensed version of the InChI designed for easier web searching and database indexing, is:

MDFVNMKJYSVPRH-UHFFFAOYSA-N

Table 1: Structural Identifiers for this compound

Identifier Type Value
IUPAC Name This compound
SMILES COCC(=O)N1CCc2c1ccc(c2)N
InChI InChI=1S/C11H14N2O2/c1-15-7-11(14)13-5-4-8-6-9(12)2-3-10(8)13/h2-3,6H,4-5,7,12H2,1H3
InChIKey MDFVNMKJYSVPRH-UHFFFAOYSA-N

The structural validation confirms the presence of an indoline core (a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring) with an amino group at position 5, and a methoxyacetyl group attached to the nitrogen atom at position 1.

CAS Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to chemical substances, facilitating their identification across scientific literature and databases. For this compound, the assigned CAS Registry Number is 1019498-71-5. This identifier confirms its registration in the CAS database and provides a standardized reference point for this specific chemical entity.

In addition to the CAS Registry Number, the compound is associated with several alternative chemical designations and identifiers:

The MDL Number, another chemical substance identifier used in various chemical databases, is MFCD13808927. This number serves as an additional reference for identifying the compound in molecular databases and chemical catalogues.

Alternative chemical designations include simplified versions of the name such as "1-(5-amino-2,3-dihydroindol-1-yl)-2-methoxyethanone", which omits the "1H" specification but maintains the same structural reference.

Catalog numbers are also used by chemical suppliers to identify this compound, such as AR01AGEG and A00006719, which serve as product identifiers in commercial chemical catalogs.

Table 2: Registry Information and Alternative Designations

Identifier Type Value
CAS Registry Number 1019498-71-5
MDL Number MFCD13808927
Alternative Name 1-(5-amino-2,3-dihydroindol-1-yl)-2-methoxyethanone
Catalog Numbers AR01AGEG, A00006719 (supplier-specific)

These various identifiers ensure that the compound can be unambiguously identified across different chemical databases, scientific publications, and commercial sources, facilitating research and applications involving this specific chemical structure.

Molecular Formula and Constitutional Isomerism Analysis

The molecular formula of this compound is C11H14N2O2. This formula indicates that the molecule contains 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The molecular weight derived from this formula is 206.24 g/mol.

Constitutional isomerism, also known as structural isomerism, refers to compounds with the same molecular formula but different arrangements of atoms. Several compounds with the molecular formula C11H14N2O2 exist as constitutional isomers of this compound.

Notable constitutional isomers identified in scientific databases include:

  • Pheneturide (N-carbamoyl-2-phenylbutanamide) - An anticonvulsant with a completely different structure featuring a phenyl group attached to a substituted butanamide chain.

  • Phenylethylmalonamide - A metabolite of primidone with anticonvulsant properties.

  • 5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one - A compound with a similar indoline core but different substituent positions.

  • 5-[(1R)-1-amino-2-methoxyethyl]-1H-indol-4-ol - A compound containing an indole rather than indoline core, with hydroxy and aminomethoxyethyl substituents.

  • 1-(2-Nitrophenyl)piperidine - A compound with a completely different core structure featuring a piperidine ring attached to a nitrophenyl group.

  • Propan-2-yl-N-(benzenecarboximidoyl)carbamate - A carbamate derivative with an imidoyl linkage.

  • (4-aminomorpholin-2-yl)-phenylmethanone - A morpholine-containing structure with attached phenyl and amino groups.

  • 4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one - A pyrazolidinone structure with hydroxymethyl and phenyl substituents.

Table 3: Constitutional Isomers of C11H14N2O2

Isomer Name Core Structure Key Structural Differences
This compound Indoline Amino group at position 5, methoxyacetyl at N1
Pheneturide Phenylbutanamide Linear structure with phenyl and carbamoyl groups
Phenylethylmalonamide Malonamide Phenylethyl substituent on malonamide
5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one Indolinone Aminoethyl at position 5, methyl at N1
5-[(1R)-1-amino-2-methoxyethyl]-1H-indol-4-ol Indole Hydroxy at position 4, aminomethoxyethyl at position 5
1-(2-Nitrophenyl)piperidine Piperidine Nitrophenyl substituent on piperidine
Propan-2-yl-N-(benzenecarboximidoyl)carbamate Carbamate Isopropyl and benzenecarboximidoyl groups
(4-aminomorpholin-2-yl)-phenylmethanone Morpholine Amino and phenylmethanone substituents

These constitutional isomers demonstrate the structural diversity possible within the same molecular formula. The different arrangements of atoms lead to compounds with distinct chemical properties and potential applications. The specific arrangement in this compound, with its indoline core and strategic placement of amino and methoxyacetyl groups, gives this compound its unique chemical identity and reactivity profile.

Properties

IUPAC Name

1-(5-amino-2,3-dihydroindol-1-yl)-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-7-11(14)13-5-4-8-6-9(12)2-3-10(8)13/h2-3,6H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFVNMKJYSVPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019498-71-5
Record name 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one
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Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C11H14N2O2
  • Molecular Weight : 206.24 g/mol
  • SMILES Notation : COCC(=O)N1CCC2=C1C=CC(=C2)N

These properties suggest that the compound can engage in various chemical reactions, making it versatile for different applications.

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. The structural features of 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one may contribute to its potential as an anticancer agent. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and modulating signaling pathways associated with tumor growth .

2. Antimicrobial Properties
Indole derivatives are known for their antimicrobial activities. The presence of the amino group in this compound may enhance its ability to interact with microbial enzymes or membranes, potentially leading to effective antimicrobial agents against resistant strains .

3. Neuroprotective Effects
There is growing interest in the neuroprotective effects of indole derivatives. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .

Agricultural Applications

4. Pesticide Development
The unique structure of this compound allows it to be explored as a potential pesticide. Indole derivatives have been linked to insecticidal and herbicidal activities, making them candidates for developing environmentally friendly agricultural chemicals .

Materials Science Applications

5. Organic Electronics
Indole derivatives are being studied for their use in organic electronics due to their semiconducting properties. The ability of this compound to form stable thin films makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Inhibition of cell growth in various cancer lines
Antimicrobial Properties Effective against multiple bacterial strains
Neuroprotective Effects Reduced oxidative stress in neuronal cells
Pesticide DevelopmentHigh efficacy against specific pests
Organic ElectronicsPromising results in electronic device performance

Mechanism of Action

The mechanism by which 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one exerts its effects involves interactions with molecular targets and pathways. The amino group and the indole ring system can bind to receptors or enzymes, modulating their activity and leading to biological effects. The specific molecular targets and pathways depend on the biological context and the derivatives involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related indoline/indole derivatives (Table 1), focusing on substituents, molecular weight, and functional groups.

Table 1: Structural Comparison of Selected Indoline/Indole Derivatives

Compound Name Substituents Molecular Weight Key Functional Groups
1-(5-Amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one 5-amino, 2-methoxyethyl ketone ~220.26* Amino, methoxy, ketone
1-(5-Chloro-2,3-dihydro-1H-indol-1-yl)ethanone () 5-chloro, acetyl 195.65 Chloro, ketone
(5-Amino-2,3-dihydro-1H-indol-1-yl)[3,5-dimethoxy-4-(2-phenoxyethoxy)phenyl]methanone () 5-amino, complex aryl ketone ~464.50 Amino, methoxy, aryl ketone
1-(5-{4-[(4-ethylpiperazino)carbonyl]phenyl}-2,3-dihydro-1H-indol-1-yl)-1-ethanone () 4-ethylpiperazino carbonylphenyl, acetyl ~421.50 Piperazine, aryl ketone
1-(2,3-dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone () Sulfonyl-linked indole, ethyl ~398.45 Sulfonyl, ethyl, ketone
2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)ethan-1-one () 5-methoxy, trifluoroethyl ketone 243.18 Trifluoro, methoxy, ketone

*Estimated based on molecular formula.

Key Observations:
  • The methoxyethyl chain increases hydrophilicity relative to acetyl () or trifluoro () groups.
  • Molecular Weight : The target compound (~220.26) is intermediate in size, balancing solubility and membrane permeability compared to bulkier analogs like ’s derivative (~464.50).

Physicochemical Properties

  • Solubility: The amino and methoxy groups enhance aqueous solubility compared to chloro () or trifluoro () derivatives.
  • Crystallinity : Hydrogen-bonding patterns (N–H···O/N–H···N) in ’s indole derivatives suggest the target compound may form stable crystalline structures, aiding purification .

Preparation Methods

Synthesis of the 5-Amino-2,3-dihydro-1H-indole Core

The 5-amino-2,3-dihydroindole core can be prepared by reduction of 5-nitroindole derivatives or by selective amination of the corresponding indoline intermediates. A common approach involves:

  • Starting from commercially available 5-nitroindole or 5-nitroindoline.
  • Reduction of the nitro group to an amino group using catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or chemical reducing agents like iron powder in acidic media.
  • Protection or direct use of the amino group depending on subsequent reaction conditions.

This approach is consistent with the synthesis of related compounds such as 5-amino-1-methyl-2,3-dihydro-1H-indol-2-one, where the amino group is introduced via reduction of a nitro precursor.

Alternative Synthetic Routes

  • Condensation Methods: Some reports suggest condensation of indoline derivatives with appropriate aldehydes or ketones followed by methylation or methoxylation steps to introduce the methoxyethanone group.
  • Stepwise Functional Group Transformations: Starting from 5-aminoindole, hydrogenation to the dihydro form followed by selective N-alkylation or acylation steps can be employed.
  • Use of Protecting Groups: To avoid side reactions involving the amino group, protection strategies (e.g., Boc or Fmoc protection) may be used during acylation, followed by deprotection.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield (Reported for Analogous Compounds)
Nitro reduction Pd/C, H2, ethanol, room temp Clean conversion to amino group 85–95%
N-acylation 2-methoxyacetyl chloride, triethylamine, DCM, 0–25°C Mild conditions to avoid amino group modification 60–75%
Purification Column chromatography (silica gel), gradient elution (ethyl acetate/hexane) Ensures high purity (>98%) -

Analytical Characterization

Following synthesis, characterization is essential to confirm structure and purity:

  • ¹H NMR Spectroscopy: Identification of aromatic protons, methoxy group signals (~3.5 ppm), and methylene protons adjacent to the carbonyl.
  • Mass Spectrometry: Molecular ion peak at m/z ~206 (M+H)+ consistent with molecular formula C11H14N2O2.
  • HPLC: Purity assessment using C18 reverse-phase columns.
  • Infrared Spectroscopy (IR): Confirmation of amide carbonyl stretch (~1650 cm⁻¹) and amino group vibrations.

Summary Table of Preparation Methods

Preparation Step Method Reagents Conditions Key Considerations
1. Amino group introduction Nitro reduction 5-nitroindoline, Pd/C, H2 Room temp, ethanol Avoid over-reduction
2. N-acylation Acylation with 2-methoxyacetyl chloride 2-methoxyacetyl chloride, triethylamine, DCM 0–25°C Control temperature to prevent side reactions
3. Purification Chromatography Silica gel, ethyl acetate/hexane Ambient Achieve >98% purity

Research Findings and Notes

  • The amino substituent at the 5-position is critical for biological activity but can be sensitive to reaction conditions during acylation, necessitating mild and controlled reaction environments.
  • The methoxyethanone group enhances solubility and may influence the compound’s interaction with biological targets.
  • No direct patents or literature explicitly detailing the synthesis of this exact compound were found, but related indole derivatives provide a reliable synthetic framework.
  • Industrial scale synthesis would likely optimize these steps using continuous flow reactors and automated purification to improve yield and reproducibility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one, and how do reaction conditions influence yield?

  • The compound can be synthesized via reductive amination or coupling reactions involving indole precursors. Evidence from structurally similar compounds (e.g., tert-butyl carbamate intermediates) suggests that protecting the amino group during synthesis improves stability and yield . Solvent choice (e.g., dichloromethane vs. ethanol) and temperature control (0–25°C) are critical to avoid side reactions like over-alkylation. Purity is typically verified using HPLC with UV detection at 254 nm .

Q. How is the compound structurally characterized, and what analytical techniques are most reliable?

  • Single-crystal X-ray diffraction is the gold standard for confirming the 3D structure, particularly for verifying the dihydroindole ring conformation and methoxyethanone substituent orientation . Complementary methods include FTIR (to confirm carbonyl and amine groups) and NMR (¹H and ¹³C for proton environments and carbon connectivity). For example, the methoxy group typically appears as a singlet at ~3.3 ppm in ¹H NMR .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but limited aqueous solubility. Stability studies using accelerated degradation protocols (40°C/75% RH) indicate that the methoxyethanone moiety is susceptible to hydrolysis under acidic conditions (pH < 4). Buffered solutions (pH 7.4) are recommended for in vitro assays .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what computational methods validate these interactions?

  • Molecular docking studies (e.g., using AutoDock Vina) reveal potential binding to enzymes like HIV integrase or kinase targets, driven by hydrogen bonding between the amino group and catalytic residues (e.g., Asp64 in integrase) . Kinetic assays (e.g., fluorescence-based enzymatic inhibition) further quantify IC₅₀ values, with results cross-validated via surface plasmon resonance (SPR) to assess binding kinetics .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Discrepancies in reported IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) may arise from variations in assay conditions (e.g., ATP concentration in kinase assays). Normalizing data to reference inhibitors (e.g., staurosporine) and using orthogonal assays (e.g., thermal shift analysis) can clarify potency . Structural analogs (e.g., chloro-substituted indoles) show that minor modifications to the methoxy group drastically alter selectivity .

Q. How is the compound’s cytotoxicity profiled, and what assays minimize false positives?

  • The sulforhodamine B (SRB) assay is preferred for adherent cell lines due to its linear correlation with cell count and resistance to interference from the compound’s chromophores. For suspension cultures, ATP-based luminescence assays (e.g., CellTiter-Glo) are more reliable. Dose-response curves should include a vehicle control to account for solvent effects (e.g., DMSO) .

Q. What crystallographic insights inform the design of derivatives with enhanced potency?

  • X-ray structures of bound analogs (e.g., 5-chloroindole derivatives) highlight the importance of the dihydroindole ring’s planar geometry for π-π stacking with hydrophobic enzyme pockets. Substituents at the 5-position (e.g., amino vs. methoxy) modulate steric hindrance and hydrogen-bonding networks, as shown in comparative crystallographic studies .

Methodological Considerations

Q. How are structure-activity relationships (SARs) systematically explored for this compound class?

  • A fragment-based approach is recommended:

  • Core modifications : Replace the dihydroindole with tetrahydroquinoline to assess ring flexibility .
  • Substituent effects : Test halogen (F, Cl) or methyl groups at the 5-position to evaluate steric/electronic impacts .
  • Linker optimization : Compare methoxyethanone with ethoxy or propoxy variants to balance lipophilicity and solubility .
    • Data are analyzed using multivariate regression to identify key physicochemical drivers (e.g., logP, polar surface area) .

Q. What in silico tools predict metabolic liabilities of this compound?

  • CYP450 metabolism is assessed using StarDrop’s WhichP450 module, identifying susceptibility to CYP3A4-mediated oxidation at the methoxy group. Prodrug strategies (e.g., acetyl-protected amines) or deuteration at vulnerable sites can improve metabolic stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one

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